Disodium suberate
Description
Disodium suberate, chemically known as bis(sulfosuccinimidyl) suberate disodium salt, is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker. It is widely utilized in biochemical and proteomic research to covalently link primary amines (e.g., lysine residues in proteins or nucleic acid amines) at neutral to slightly alkaline pH. The suberate spacer (an 8-carbon chain derived from suberic acid) provides an 8.6 Å molecular bridge, enabling stable interactions between biomolecules . Its sulfonate groups confer enhanced solubility in aqueous solutions compared to non-sulfonated analogs, making it ideal for in vitro and cell-based studies .
Properties
CAS No. |
17265-12-2 |
|---|---|
Molecular Formula |
C8H12Na2O4 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
disodium;octanedioate |
InChI |
InChI=1S/C8H14O4.2Na/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
SDWYUQHONRZPMW-UHFFFAOYSA-L |
SMILES |
C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Synonyms |
suberic acid suberic acid, cadmium (1:1) salt suberic acid, dipotassium salt suberic acid, disodium salt suberic acid, manganese (+2) (1:1) salt suberic acid, monosodium salt |
Origin of Product |
United States |
Chemical Reactions Analysis
Amide Bond Formation with Primary Amines
Disodium suberate reacts with primary amines (–NH₂) in proteins or peptides, forming stable amide bonds. This homobifunctional cross-linking mechanism is critical for stabilizing protein complexes:
The reaction proceeds via nucleophilic attack by the amine on the carboxylate carbon, releasing water .
pH-Dependent Reactivity
Reaction efficiency correlates with pH:
-
Lower pH (<6.5): Protonation of carboxylates reduces nucleophilicity, decreasing cross-linking yield .
-
Higher pH (>8.5): Risk of hydrolysis competing with amide bond formation .
Key Reaction Parameters
Experimental studies highlight critical factors influencing this compound’s reactivity:
Protein-Protein Interaction Studies
This compound stabilizes transient protein interactions by covalently linking lysine residues. For example:
-
Cytochrome c cross-linking : Bridges lysine residues (e.g., Lys55–Arg38) with spacer lengths up to 24.1 Å, verified via mass spectrometry .
-
ASC oligomer cross-linking : Facilitates apoptosis-related protein complex analysis .
Solid-Phase Modifications
In microfluidic reactors, this compound achieves 85–90% coupling efficiency for biotinylation of lysine residues in immobilized proteins under pH 7.5 .
Competing Reactions and Limitations
-
Hydrolysis : Competing water nucleophiles degrade this compound at extremes of pH (>9) or prolonged reaction times.
-
Solubility Constraints : Limited solubility in organic solvents (e.g., chloroform: 50 mg/mL) restricts use in non-aqueous systems .
Comparative Analysis with Analogues
This compound’s 8-carbon spacer provides distinct advantages over shorter cross-linkers:
| Cross-Linker | Spacer Length (Å) | Reactivity Profile |
|---|---|---|
| This compound | 10.2 | High flexibility, low steric hindrance |
| Disuccinimidyl suberate (DSS) | 11.4 | Enhanced membrane permeability |
| 1,3-BDSA | 5.8 | Rigid, short-range bridging |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Structural and Functional Differences
The following table compares disodium suberate with other suberate-based cross-linkers and related sodium salts:
Detailed Comparative Analysis
Reactivity and Solubility
- This compound and BS³ are functionally identical, differing only in nomenclature conventions. Both are water-soluble due to sulfonate groups, unlike DSS, which requires organic solvents like DMSO .
- DTSSP shares sulfonate groups but includes a disulfide bond, enabling reductive cleavage for downstream analysis .
Toxicity and Limitations
Research Findings and Case Studies
Protein Interaction Studies
- This compound (BS³) was critical in identifying interactions between biotinylated monobodies and SOD1 proteins in S. cerevisiae lysates, demonstrating its utility in mapping protein networks .
- DSS cross-linked insulin-like growth factor receptors into high-molecular-weight complexes (>300 kDa), revealing receptor subtypes via SDS-PAGE .
Q & A
Q. How should researchers handle conflicting data on this compound’s cytotoxicity?
- Methodological Answer : Conduct dose-response assays (e.g., MTT, apoptosis markers) across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects. Confounders like endotoxin contamination must be ruled out via Limulus amebocyte lysate (LAL) testing. Transparent reporting of negative results reduces publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
